molecular formula C10H7Cl2N3O B1450376 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine CAS No. 1503974-35-3

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine

Cat. No.: B1450376
CAS No.: 1503974-35-3
M. Wt: 256.08 g/mol
InChI Key: XHFQZJJEGHCAON-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is an organic compound with the molecular formula C10H7Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Biochemical Analysis

Biochemical Properties

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . The interaction between this compound and PLK4 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to disruptions in cell division and has potential implications in cancer treatment, where overexpression of PLK4 is often observed .

Cellular Effects

The effects of this compound on various types of cells are profound. In cancer cells, particularly breast cancer cells, this compound exhibits antiproliferative activity . It influences cell function by interfering with cell signaling pathways that are essential for cell division and growth. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and the inhibition of tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of PLK4 by binding to its active site, which prevents the enzyme from catalyzing its normal reactions . This inhibition leads to a cascade of events that disrupts centriole duplication and cell division. Additionally, this compound may influence other signaling pathways and gene expression, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits good plasma stability and liver microsomal stability, with half-lives exceeding 289.1 minutes and 145 minutes, respectively . These properties suggest that this compound remains active for extended periods, allowing for sustained biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity and exhibits antiproliferative effects without significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and toxic or adverse effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and stability. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, which in turn can influence the compound’s biological effects. Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 3,5-dichlorophenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom on the pyrimidine ring is replaced by the phenoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenoxy)pyrimidin-2-amine
  • 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can result in different biological activities and applications .

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-3-7(12)5-8(4-6)16-9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQZJJEGHCAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.